molecular formula C11H13BrN2 B2729613 (4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole CAS No. 1059630-07-7

(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No. B2729613
CAS RN: 1059630-07-7
M. Wt: 253.143
InChI Key: LPBJHSPFSUDRSY-WPRPVWTQSA-N
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Description

(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the pyrido[4,3-b]indole family of compounds. It is a synthetic molecule that has been studied for its potential applications in various areas such as medicinal chemistry, organic synthesis, and drug discovery. The compound has a unique structure that is characterized by two fused six-membered rings with a bromine atom in the center.

Scientific Research Applications

X-ray Crystallography and Molecular Structures

The structural characteristics and crystallography of hydrogenated derivatives of pyrido[4,3-b]indole have been studied using single-crystal X-ray diffraction techniques. These studies provide detailed insights into the molecular dimensions, spatial configuration, and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the physicochemical properties and reactivity of these compounds. For instance, Rybakov et al. (2011) elucidated the crystal and molecular structures of two such compounds, revealing important details about their geometrical parameters and molecular conformations (Rybakov et al., 2011).

Synthetic Approaches and Chemical Reactions

Synthetic chemistry research has explored various methods to synthesize and modify the structure of pyrido[4,3-b]indole derivatives. Novel synthetic approaches allow the generation of a wide array of derivatives, each possessing unique chemical and physical properties that can be exploited in different scientific applications. For example, Rogness et al. (2012) reported an efficient method for the synthesis of pyrido[1,2-a]indole malonates and amines, demonstrating the synthetic accessibility of these compounds (Rogness et al., 2012).

Pharmacological Activity and Biological Applications

Neuroprotective Properties

Derivatives of pyrido[4,3-b]indole have been reported to exhibit a broad spectrum of pharmacological activities, including neuroprotective properties. These properties make them potential candidates for the development of therapeutic agents targeting various neurological conditions. Ivanov et al. (2001) highlighted the calcium-antagonist activity of some hydrogenated derivatives, which is an important aspect in understanding their potential therapeutic applications (Ivanov et al., 2001).

Antimicrobial and Antioxidant Activities

Research has also focused on the antimicrobial and antioxidant activities of indole derivatives containing pyrido[4,3-b]indole structures. These activities are critical for the development of new pharmaceuticals and healthcare products. Saundane et al. (2013) synthesized and evaluated the antimicrobial and antioxidant activities of new indole derivatives, shedding light on their potential as therapeutic agents (Saundane et al., 2013).

properties

IUPAC Name

(4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,8,10,13-14H,4-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBJHSPFSUDRSY-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

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